
Benzyl-PEG9-Ots
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG9-Ots is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for joining two essential ligands, which are necessary for forming PROTAC molecules . PROTACs are an emerging therapeutic modality in precision medicine, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG9-Ots is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and benzyl groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using tosyl chloride (TsCl) in the presence of a base such as pyridine. This forms PEG-Ts.
Attachment of Benzyl Group: The benzyl group is introduced by reacting PEG-Ts with benzyl alcohol under basic conditions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG9-Ots undergoes several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form benzyl alcohol.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Various PEG derivatives with different functional groups.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzyl-PEG9-Ots has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, particularly PROTACs.
Biology: Facilitates the study of protein degradation pathways by enabling the selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
Benzyl-PEG9-Ots functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The mechanism involves:
Binding to E3 Ubiquitin Ligase: One end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Binding to Target Protein: The other end binds to the target protein.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl-PEG4-Ots
- Benzyl-PEG6-Ots
- Benzyl-PEG12-Ots
Uniqueness
Benzyl-PEG9-Ots is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the formation of effective PROTAC molecules. This specific length can influence the efficiency and selectivity of the PROTACs in degrading target proteins .
Propiedades
Fórmula molecular |
C32H50O12S |
|---|---|
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C32H50O12S/c1-30-7-9-32(10-8-30)45(33,34)44-28-27-42-24-23-40-20-19-38-16-15-36-12-11-35-13-14-37-17-18-39-21-22-41-25-26-43-29-31-5-3-2-4-6-31/h2-10H,11-29H2,1H3 |
Clave InChI |
LIXNLTAASAGPCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)

![tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11829002.png)
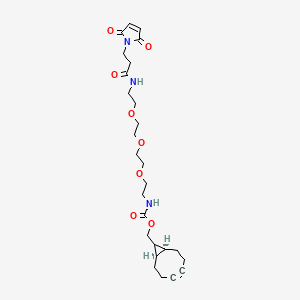
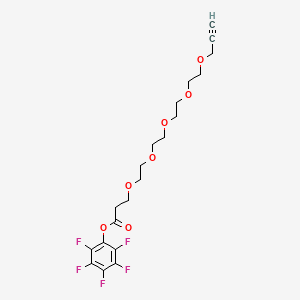
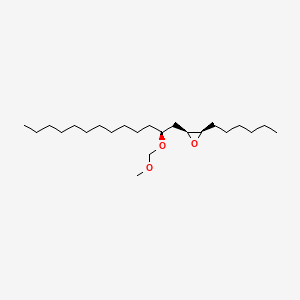
![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)

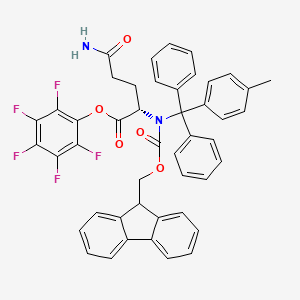
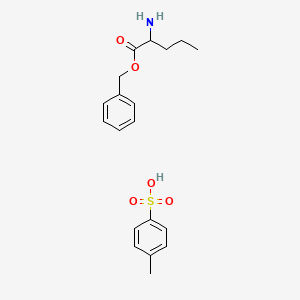

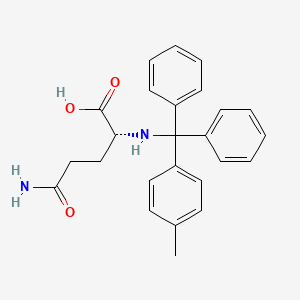
![(4bS,9bR)-3-methoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829066.png)

